molecular formula C15H14N2O3 B8333331 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol

7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol

Cat. No.: B8333331
M. Wt: 270.28 g/mol
InChI Key: VXAZVMDDRBDTGU-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol is a synthetic organic compound that belongs to the class of quinolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Quinolinone Core Construction: The quinolinone core can be synthesized via a condensation reaction involving aniline derivatives and β-keto esters.

    Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoxazole ring.

    Reduction: Reduction reactions could target the quinolinone core, potentially converting it to a dihydroquinolinone.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinolinone or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone N-oxides, while substitution could introduce various functional groups onto the quinolinone or isoxazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinolinone derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. The presence of the isoxazole ring may enhance these activities, making this compound a subject of interest in drug discovery.

Medicine

In medicine, compounds like 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol could be investigated for their potential therapeutic effects. This includes their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The isoxazole ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-(3,5-dimethyl-4-isoxazolyl)-4(1H)-quinolinone: Lacks the methoxy group.

    6-methoxy-4(1H)-quinolinone: Lacks the isoxazole ring.

    3,5-dimethyl-4-isoxazolyl derivatives: Various substitutions on the isoxazole ring.

Uniqueness

The combination of the isoxazole ring and the methoxy group on the quinolinone core makes 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol unique. This structural arrangement may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C15H14N2O3/c1-8-15(9(2)20-17-8)11-6-12-10(7-14(11)19-3)13(18)4-5-16-12/h4-7H,1-3H3,(H,16,18)

InChI Key

VXAZVMDDRBDTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=O)C=CNC3=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(3,5-Dimethyl-4-isoxazolyl)-6-(methyloxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (for a preparation see Intermediate 5) (8 g, 25.5 mmol) was added in small portions to refluxing diphenyl ether (150 ml) and the resulting solution was stirred for 30 min, then allowed to cool to 35° C. before addition of diethyl ether (200 ml). The resulting suspension was filtered and the solid product washed with ether (100 ml) to give 7-(3,5-dimethyl-4-isoxazolyl)-6-(methyloxy)-4(1H)-quinolinone (6.9 g, 25.5 mmol, 100% yield) as a beige solid. LCMS (formate) Rt 0.61, MH+ 271.
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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